Lufotrelvir (PF-07304814): A Technical Guide to its Mechanism of Action as a SARS-CoV-2 3CL Protease Inhibitor
Lufotrelvir (PF-07304814): A Technical Guide to its Mechanism of Action as a SARS-CoV-2 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a potential treatment for COVID-19. It is a phosphate prodrug that is administered intravenously and is designed to deliver its active metabolite, PF-00835231, a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). This guide provides a detailed technical overview of the mechanism of action of Lufotrelvir, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key pathways and processes.
Introduction
The SARS-CoV-2 3CL protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] The high degree of conservation of the 3CLpro active site among coronaviruses and the lack of a close human homolog make it an attractive target for antiviral drug development.[1] Lufotrelvir is a phosphate ester prodrug of PF-00835231, designed to improve the aqueous solubility of the active compound for intravenous administration.[3][4] Upon administration, Lufotrelvir is rapidly and completely converted to PF-00835231 by endogenous phosphatases.[5][6]
Mechanism of Action
The antiviral activity of Lufotrelvir is exerted by its active metabolite, PF-00835231. The mechanism can be broken down into two key steps:
-
Prodrug Conversion: Lufotrelvir, the phosphate prodrug, is administered intravenously. In the body, it is rapidly metabolized by alkaline phosphatases, which cleave the phosphate group to release the active drug, PF-00835231.[5][6]
-
3CL Protease Inhibition: PF-00835231 is a competitive inhibitor of the SARS-CoV-2 3CL protease. It is designed to mimic the natural substrate of the protease. The active compound covalently binds to the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[7] This binding blocks the protease's enzymatic activity, preventing the cleavage of the viral polyprotein. The inhibition of this crucial step in the viral life cycle ultimately suppresses viral replication.
Quantitative Data
The inhibitory potency of Lufotrelvir and its active metabolite, PF-00835231, has been characterized in various in vitro assays.
Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 3CL Protease
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Lufotrelvir (PF-07304814) | SARS-CoV-2 3CLpro | FRET | 174 | - | [3] |
| PF-00835231 | SARS-CoV-2 3CLpro | FRET | 0.27 - 8 | 0.27 - 8 | [1] |
Table 2: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Reference(s) |
| PF-00835231 | SARS-CoV-2 | A549+ACE2 | CPE | 0.158 - 0.221 | - | [8] |
| PF-00835231 | SARS-CoV-2 | VeroE6 | CPE | - | 0.4 - 1.158 | [1] |
| PF-00835231 | Multiple Coronaviruses | Various | CPE | 0.04 - 5 | - | [1] |
Table 3: Pharmacokinetic Parameters in Humans (Phase 1 Study - NCT04535167)
| Dose | Parameter | Lufotrelvir (PF-07304814) | PF-00835231 | Reference(s) |
| 250 mg (24h infusion) | Cmax | Dose-related increase | Dose-related increase | [9][10] |
| 500 mg (24h infusion) | Cmax | Dose-related increase | Dose-related increase | [9][10] |
| 500 mg (24h infusion) | T1/2 | - | ~2.0 hours | [11] |
| 700 mg (24h infusion) | T1/2 | - | ~1.7 hours | [11] |
Note: Unbound concentrations of the active metabolite, PF-00835231, reached steady-state levels approximately 2- and 4-fold that of the in vitro EC90 following 250 mg and 500 mg doses, respectively.[9][10]
Experimental Protocols
3CL Protease Inhibition Assay (FRET-based)
A continuous fluorescence resonance energy transfer (FRET) assay is utilized to measure the inhibition of 3CLpro.
Methodology:
-
Reagents: Recombinant SARS-CoV-2 3CL protease, a fluorogenic substrate containing a cleavage site for the protease flanked by a fluorophore and a quencher (e.g., HiLyte Fluor488-ESATLQSGLRKAK-QXL520-NH2).
-
Procedure: a. The 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor (Lufotrelvir or PF-00835231) in an assay buffer. b. The reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a plate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Antiviral Activity Assay (Cytopathic Effect - CPE)
The antiviral activity of PF-00835231 is assessed by its ability to protect cells from virus-induced cytopathic effects.
Methodology:
-
Cell Lines: A549 human lung epithelial cells expressing ACE2 (A549+ACE2) or VeroE6 monkey kidney epithelial cells are commonly used.
-
Procedure: a. Cells are seeded in 96-well plates. b. The cells are pre-treated with serial dilutions of PF-00835231 for a specified period (e.g., 2 hours). c. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. After a short incubation period (e.g., 1 hour), the virus-containing medium is removed and replaced with fresh medium containing the corresponding concentration of the inhibitor. e. The plates are incubated for 24 to 48 hours.
-
Quantification of CPE: a. Cells are fixed and stained for a viral protein (e.g., SARS-CoV-2 N protein). b. The number of infected cells is quantified using high-content microscopy. c. Alternatively, cell viability can be measured using assays such as the MTS or CellTiter-Glo assay.
-
Data Analysis: The percentage of inhibition of the viral CPE is plotted against the drug concentration to determine the EC50 and EC90 values.[8][13]
Human Pharmacokinetic Study (NCT04535167)
This Phase 1b study evaluated the safety, tolerability, and pharmacokinetics of Lufotrelvir in hospitalized patients with COVID-19.[9][10]
Study Design:
-
A double-blind, randomized, placebo-controlled, parallel-group study.
-
Two parts: a Single Ascending Dose (SAD) and a Multiple Ascending Dose (MAD) phase.
-
SAD: Participants received a single 24-hour continuous intravenous infusion of Lufotrelvir (250 mg or 500 mg) or a placebo.
-
MAD: Participants received a 120-hour continuous intravenous infusion of Lufotrelvir (250 mg or 500 mg) or a placebo.
Pharmacokinetic Sampling:
-
Serial blood samples were collected at predefined time points during and after the infusion.
-
Plasma concentrations of Lufotrelvir and its active metabolite, PF-00835231, were determined using a validated bioanalytical method (e.g., LC-MS/MS).
Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) were calculated using non-compartmental analysis.
Conclusion
Lufotrelvir (PF-07304814) is a promising intravenous antiviral candidate that acts as a prodrug for the potent SARS-CoV-2 3CL protease inhibitor, PF-00835231. Its mechanism of action is well-defined, involving the targeted inhibition of a key viral enzyme essential for replication. The quantitative data from in vitro and early-phase clinical studies support its continued investigation as a potential therapeutic option for hospitalized patients with COVID-19. The experimental protocols outlined in this guide provide a framework for the continued evaluation and understanding of Lufotrelvir and other 3CL protease inhibitors.
References
- 1. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]
- 2. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Metabolism of Lufotrelvir, a Prodrug Investigated for the Treatment of SARS-COV2 in Humans Following Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c19early.org [c19early.org]
- 7. news-medical.net [news-medical.net]
- 8. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Intravenous Infusions of PF-07304814 (Lufotrelvir) in Participants Hospitalized With COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Intravenous Infusions of PF-07304814 (Lufotrelvir) in Participants Hospitalized With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF‐07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS‐CoV‐2, in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. selleckchem.com [selleckchem.com]
